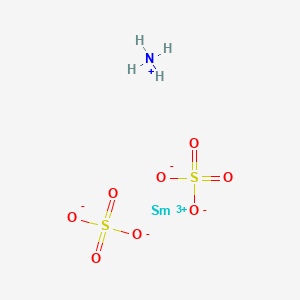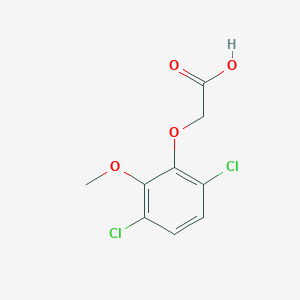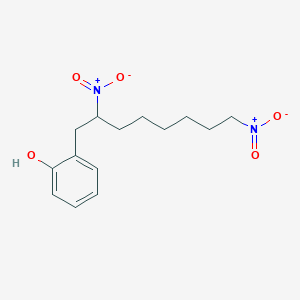![molecular formula C34H68N2O2 B12646571 N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] CAS No. 85098-99-3](/img/structure/B12646571.png)
N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide]: is a synthetic organic compound with the molecular formula C34H68N2O2 and a molecular weight of 536.91592 . It is known for its unique chemical structure, which includes two long alkyl chains attached to an ethanediyl bisamide core. This compound is used in various industrial and scientific applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] typically involves the reaction of 1,2-diaminoethane with 2-hexyldecanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification methods, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated amides, alkoxylated amides
Applications De Recherche Scientifique
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a component in the formulation of biomaterials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mécanisme D'action
The mechanism of action of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can be compared with other similar compounds, such as:
- N,N’-1,2-ethanediylbis[2-octyldecan-1-amide]
- N,N’-1,2-ethanediylbis[2-dodecyldecan-1-amide]
- N,N’-1,2-ethanediylbis[2-tetradecyldecan-1-amide]
These compounds share a similar ethanediyl bisamide core but differ in the length and branching of their alkyl chains. The unique properties of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide], such as its specific chain length and branching, contribute to its distinct chemical and physical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
85098-99-3 |
|---|---|
Formule moléculaire |
C34H68N2O2 |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
2-hexyl-N-[2-(2-hexyldecanoylamino)ethyl]decanamide |
InChI |
InChI=1S/C34H68N2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)33(37)35-29-30-36-34(38)32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3,(H,35,37)(H,36,38) |
Clé InChI |
RMORRUPNCCULDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)NCCNC(=O)C(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



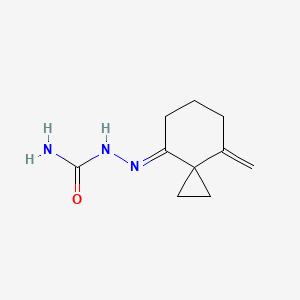

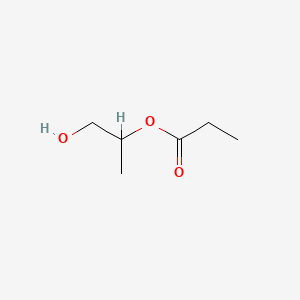
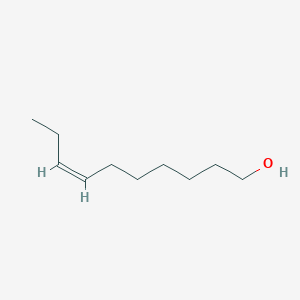
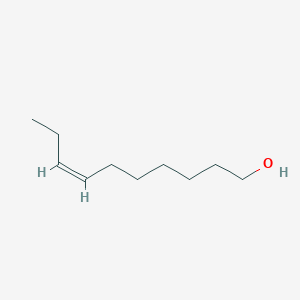
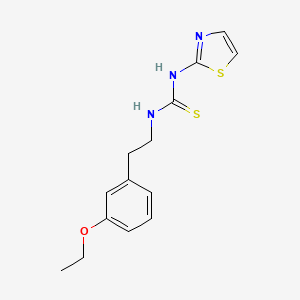
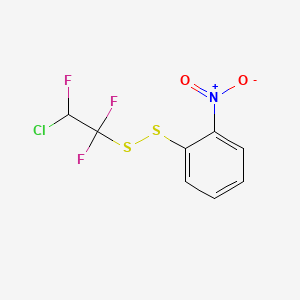
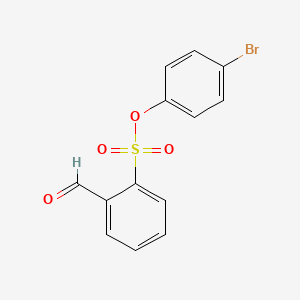
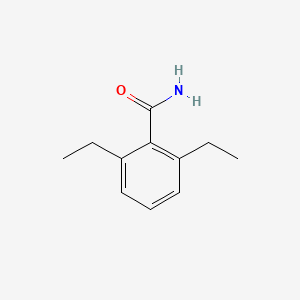
![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
